molecular formula C22H23NO3 B12515480 [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol CAS No. 816446-65-8

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol

Cat. No.: B12515480
CAS No.: 816446-65-8
M. Wt: 349.4 g/mol
InChI Key: KUQUVKPPRWEUBX-UHFFFAOYSA-N
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Description

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with two 4-methoxy-2-methylphenyl groups and a methanol group at the 4-position. Its molecular formula is C22H23NO3, and it has a molecular weight of approximately 349.17 g/mol .

Preparation Methods

The synthesis of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which may confer distinct chemical and biological properties.

Biological Activity

[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol , a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Overview

The compound features a pyridine ring substituted at the 2 and 6 positions with 4-methoxy-2-methylphenyl groups, along with a hydroxymethyl group at the 4-position. This arrangement is significant for its chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds structurally related to This compound exhibit a variety of biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating that this compound may induce cell death through mechanisms such as apoptosis or necrosis.
  • Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.

Synthesis Methods

The synthesis of This compound can be approached through several methods:

  • Condensation Reactions : Involves the reaction of pyridine derivatives with methoxy-substituted aromatic compounds.
  • Reduction Reactions : The hydroxymethyl group can be introduced via reduction of corresponding carbonyl precursors.
  • Electrophilic Substitution : The aromatic rings can undergo electrophilic substitutions to enhance biological activity.

Comparative Analysis

A comparative analysis of similar compounds reveals how structural variations influence biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundPyridine core with methoxy groupsAntimicrobial, anticancerDual aromatic substitution
2-Methylpyridine DerivativesSimple pyridine baseVaries widelySimple substitutions
Phenolic CompoundsHydroxymethyl groupAntioxidant, antimicrobialLacks nitrogen heteroatom
Methoxy-substituted AromaticsAromatic rings with methoxy groupsVaries widelyDifferent reactivity based on position

This table illustrates how subtle changes in structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyridine derivatives on glioblastoma cells. The results indicated that certain modifications at the indolyl positions significantly enhanced cytotoxicity and induced cell death via methuosis (a form of cell death characterized by vacuole formation) .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of methoxy-substituted pyridines, finding that compounds similar to This compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Research has highlighted that certain derivatives can mitigate oxidative stress in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .

Properties

CAS No.

816446-65-8

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C22H23NO3/c1-14-9-17(25-3)5-7-19(14)21-11-16(13-24)12-22(23-21)20-8-6-18(26-4)10-15(20)2/h5-12,24H,13H2,1-4H3

InChI Key

KUQUVKPPRWEUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)CO

Origin of Product

United States

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